molecular formula C10H10N2O4S B12517208 N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide CAS No. 692752-51-5

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide

Cat. No.: B12517208
CAS No.: 692752-51-5
M. Wt: 254.26 g/mol
InChI Key: NTBBUWBAFBYPGL-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is a compound that features a thiazole ring and a benzamide moiety. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The benzamide moiety can then be introduced through amide bond formation using reagents like carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is unique due to its combination of a thiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

692752-51-5

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C10H10N2O4S/c13-6-3-5(4-7(14)8(6)15)9(16)12-10-11-1-2-17-10/h3-4,13-15H,1-2H2,(H,11,12,16)

InChI Key

NTBBUWBAFBYPGL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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